

Synthesis of First-Generation Grubbs Catalyst: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Grubbs Catalyst 1st Generation*

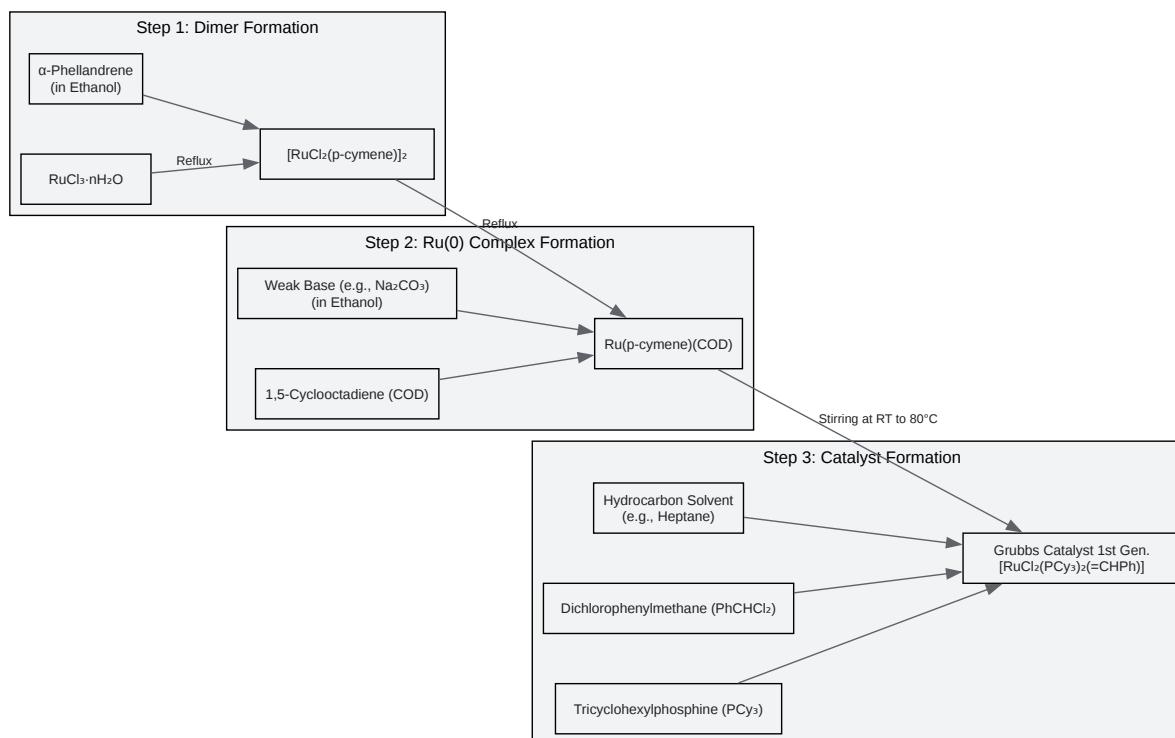
Cat. No.: *B7955552*

[Get Quote](#)

Introduction

The first-generation Grubbs catalyst, formally known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium ($[\text{RuCl}_2(\text{PCy}_3)_2(=\text{CHPh})]$), is a pivotal organometallic compound that has revolutionized the field of olefin metathesis. Its discovery by Robert H. Grubbs, for which he was a co-recipient of the 2005 Nobel Prize in Chemistry, provided a more stable and functional group tolerant alternative to earlier metathesis catalysts. This guide provides an in-depth overview of the primary synthetic routes to this landmark catalyst, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway. It is intended for researchers and professionals in chemistry and drug development who require a practical understanding of the preparation of this essential catalytic tool.

Synthetic Pathways


There are two primary, well-documented methods for the synthesis of the first-generation Grubbs catalyst. The first is a multi-step synthesis commencing from ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot n\text{H}_2\text{O}$), which proceeds through key intermediates. The second is a more direct one-pot synthesis starting from dichlorotris(triphenylphosphine)ruthenium(II) ($\text{RuCl}_2(\text{PPh}_3)_3$).

Multi-Step Synthesis from $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$

This route offers a cost-effective approach utilizing a common ruthenium precursor. The synthesis involves three main steps:

- Formation of the Ruthenium-Arene Dimer, $[\text{RuCl}_2(\text{p-cymene})]_2$: Ruthenium(III) chloride is reacted with a substituted cyclohexadiene, typically α -phellandrene, in an alcohol solvent to form the dimeric ruthenium(II) arene complex.
- Synthesis of the Ruthenium(0) Complex, $\text{Ru}(\text{p-cymene})(\text{COD})$: The dimer is then reacted with 1,5-cyclooctadiene (COD) in the presence of a weak base to yield a ruthenium(0) complex.
- Formation of the Grubbs Catalyst: The final step involves the reaction of the Ru(0) complex with tricyclohexylphosphine (PCy_3) and a benzylidene precursor, such as dichlorophenylmethane (PhCHCl_2), in a hydrocarbon solvent.

The overall transformation is depicted below:

[Click to download full resolution via product page](#)

Figure 1: Multi-step synthesis of **Grubbs Catalyst 1st Generation**.

One-Pot Synthesis from $\text{RuCl}_2(\text{PPh}_3)_3$

A more convergent approach involves a one-pot reaction starting from the readily available $\text{RuCl}_2(\text{PPh}_3)_3$.^[1] This method circumvents the isolation of intermediates, offering a potentially more efficient, albeit sometimes lower yielding, pathway. The synthesis involves the sequential addition of phenyldiazomethane and tricyclohexylphosphine to a solution of $\text{RuCl}_2(\text{PPh}_3)_3$.

Quantitative Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of the first-generation Grubbs catalyst, with data extracted from various reported procedures.^[2]

Step	Starting Material	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	$\text{RuCl}_3 \cdot \text{nH}_2\text{O}$	α -Phellandrene	Ethanol	Reflux	3 - 6	64 - 88
2	$[\text{RuCl}_2(\text{p-cymene})]_2$	1,5-Cyclooctadiene, Na_2CO_3	Ethanol	Reflux	2	~73
3	$\text{Ru}(\text{p-cymene})(\text{COD})$	PCy_3 , PhCHCl_2	Heptane	Room Temp.	60	67
3	$\text{Ru}(\text{p-cymene})(\text{COD})$	PCy_3 , PhCHCl_2	Benzene	Room Temp.	40	70
3	$\text{Ru}(\text{p-cymene})(\text{COD})$	PCy_3 , PhCHCl_2	Toluene	50	18	75
3	$\text{Ru}(\text{p-cymene})(\text{COD})$	PCy_3 , PhCHCl_2	Pentane	10	100	46

Experimental Protocols

Multi-Step Synthesis from RuCl₃·nH₂O

Materials and Equipment:

- Ruthenium(III) chloride hydrate (RuCl₃·nH₂O)
- α-Phellandrene
- Ethanol (absolute)
- 1,5-Cyclooctadiene (COD)
- Sodium carbonate (Na₂CO₃)
- Tricyclohexylphosphine (PCy₃)
- Dichlorophenylmethane (PhCHCl₂)
- Hydrocarbon solvent (e.g., heptane, benzene, or toluene)
- Standard Schlenk line apparatus
- Round-bottom flasks, condensers, and magnetic stir bars
- Inert atmosphere (Nitrogen or Argon)

Step 1: Synthesis of [RuCl₂(p-cymene)]₂^{[2][3]}

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·nH₂O (e.g., 2.0 g) and ethanol (e.g., 80 mL).
- Stir the mixture to dissolve the ruthenium salt.
- Add α-phellandrene (e.g., 9.2 mL).
- Heat the mixture to reflux and maintain for 3-6 hours.
- Allow the reaction mixture to cool to room temperature.

- Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
- Cool the concentrated solution in a freezer overnight to precipitate the product.
- Isolate the red-brown solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ru(p-cymene)(COD)[2]

- In a Schlenk flask under an inert atmosphere, combine $[\text{RuCl}_2(\text{p-cymene})]_2$ from Step 1, 1,5-cyclooctadiene (COD), and anhydrous sodium carbonate in ethanol.
- Reflux the mixture for approximately 2 hours.
- After cooling to room temperature, remove the solvent under vacuum.
- Extract the residue with a hydrocarbon solvent (e.g., pentane or hexane) and filter to remove inorganic salts.
- Concentrate the filtrate and cool to induce crystallization.
- Isolate the crystals by filtration and dry under vacuum.

Step 3: Synthesis of $[\text{RuCl}_2(\text{PCy}_3)_2(=\text{CHPh})]$ [2]

- Under an inert atmosphere, dissolve the Ru(p-cymene)(COD) complex from Step 2 in a dry hydrocarbon solvent (e.g., heptane).
- Add a solution of tricyclohexylphosphine (PCy_3) in the same solvent.
- Add dichlorophenylmethane (PhCHCl_2).
- Stir the reaction mixture at the desired temperature (ranging from 10°C to 80°C) for the specified time (10-100 hours), monitoring the reaction progress by an appropriate method (e.g., TLC or NMR).
- Upon completion, concentrate the reaction mixture.

- Induce precipitation or crystallization of the purple solid product, for example, by the addition of a less-polar solvent like pentane or by cooling.
- Isolate the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

One-Pot Synthesis from $\text{RuCl}_2(\text{PPh}_3)_3$

While a detailed, unified protocol is less commonly cited, the general procedure involves the following steps:[1]

- Dissolve $\text{RuCl}_2(\text{PPh}_3)_3$ in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.
- Add a freshly prepared solution of phenyldiazomethane at low temperature (e.g., -78°C).
- After a short stirring period, add a solution of tricyclohexylphosphine.
- Allow the reaction to warm to room temperature and stir for a defined period.
- The product is typically purified by precipitation from a non-polar solvent (e.g., methanol or pentane) followed by washing and drying.

Conclusion

The synthesis of the first-generation Grubbs catalyst can be accomplished through well-established multi-step or one-pot procedures. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The multi-step synthesis from $\text{RuCl}_3 \cdot n\text{H}_2\text{O}$ is often favored for its cost-effectiveness and the ability to isolate and characterize intermediates, ensuring the quality of the final product. The one-pot synthesis offers a more direct route but may require more careful control of reaction conditions. Both pathways provide access to a catalyst that remains a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101555260A - Method for synthesizing first-generation Grubbs catalyst - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Synthesis of First-Generation Grubbs Catalyst: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7955552#synthesis-and-preparation-of-grubbs-catalyst-1st-generation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com